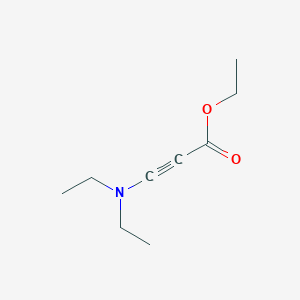
1,3-Dibromopent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromopent-2-ene is an organic compound characterized by the presence of two bromine atoms attached to a five-carbon chain with a double bond between the second and third carbon atoms. This compound is a member of the dibromoalkenes family and exhibits unique chemical properties due to the presence of both bromine atoms and the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromopent-2-ene can be synthesized through the bromination of pent-2-ene. The reaction typically involves the addition of bromine (Br₂) to pent-2-ene in an organic solvent like dichloromethane. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the double bond, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to form the final product .
Industrial Production Methods: Industrial production of this compound often involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators. This method ensures a high yield and selectivity for the desired dibromoalkene .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromopent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of alcohols or ethers.
Elimination Reactions: Treatment with strong bases like potassium tert-butoxide can lead to the elimination of hydrogen bromide (HBr), forming pentadienes.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Addition: Bromine (Br₂) or hydrogen bromide (HBr) in organic solvents.
Major Products:
Substitution: Formation of alcohols, ethers, or other substituted derivatives.
Elimination: Formation of conjugated dienes.
Addition: Formation of tetrabromo derivatives or other addition products.
Scientific Research Applications
1,3-Dibromopent-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-dibromopent-2-ene primarily involves its reactivity with nucleophiles and electrophiles. The presence of the double bond and bromine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
1,2-Dibromoethene: Another dibromoalkene with different reactivity due to the position of the bromine atoms.
1,4-Dibromobut-2-ene: Similar structure but with a different carbon chain length and bromine atom positions.
1,3-Dibromopropene: Shorter carbon chain but similar reactivity patterns .
Uniqueness: 1,3-Dibromopent-2-ene is unique due to its specific carbon chain length and the position of the bromine atoms, which influence its reactivity and the types of reactions it can undergo. Its structure allows for selective reactions that are not possible with other dibromoalkenes .
Properties
CAS No. |
59838-04-9 |
|---|---|
Molecular Formula |
C5H8Br2 |
Molecular Weight |
227.92 g/mol |
IUPAC Name |
1,3-dibromopent-2-ene |
InChI |
InChI=1S/C5H8Br2/c1-2-5(7)3-4-6/h3H,2,4H2,1H3 |
InChI Key |
BFYFTEZSAVFSKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene](/img/structure/B14611196.png)



![1-[2-(2-Methylphenyl)octyl]-1H-imidazole](/img/structure/B14611219.png)
![[(1-Bromoethyl)selanyl]benzene](/img/structure/B14611220.png)
![Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14611226.png)







